5-Amino-2,3-difluoro-N,4-dimethylbenzene-1-sulfonamide
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Overview
Description
5-Amino-2,3-difluoro-N,4-dimethylbenzene-1-sulfonamide is an organic compound with the molecular formula C₈H₁₀F₂N₂O₂S and a molecular weight of 236.24 g/mol . This compound is primarily used for research purposes and is known for its unique chemical structure, which includes both amino and sulfonamide functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2,3-difluoro-N,4-dimethylbenzene-1-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: Introduction of nitro groups to the benzene ring.
Reduction: Conversion of nitro groups to amino groups.
Fluorination: Introduction of fluorine atoms at specific positions on the benzene ring.
Sulfonation: Addition of the sulfonamide group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. large-scale synthesis would follow similar steps as the laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2,3-difluoro-N,4-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: Conversion of amino groups to nitro groups or other oxidized forms.
Reduction: Reduction of nitro groups back to amino groups.
Substitution: Replacement of hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under specific conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce various functional groups to the benzene ring.
Scientific Research Applications
5-Amino-2,3-difluoro-N,4-dimethylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-2,3-difluoro-N,4-dimethylbenzene-1-sulfonamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The presence of amino and sulfonamide groups suggests potential interactions with biological macromolecules, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
5-Amino-2,4-dimethylbenzene-1-sulfonamide: Similar structure but lacks fluorine atoms.
2,3-Difluoro-4-methylbenzenesulfonamide: Similar structure but lacks the amino group.
4-Amino-2,3-difluorobenzenesulfonamide: Similar structure but lacks the methyl groups.
Uniqueness
5-Amino-2,3-difluoro-N,4-dimethylbenzene-1-sulfonamide is unique due to the combination of amino, difluoro, and sulfonamide groups on the benzene ring. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.
Properties
Molecular Formula |
C8H10F2N2O2S |
---|---|
Molecular Weight |
236.24 g/mol |
IUPAC Name |
5-amino-2,3-difluoro-N,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C8H10F2N2O2S/c1-4-5(11)3-6(8(10)7(4)9)15(13,14)12-2/h3,12H,11H2,1-2H3 |
InChI Key |
ROQJBZJIDUIKHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1N)S(=O)(=O)NC)F)F |
Origin of Product |
United States |
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